2-(2-Pentenyl)furan

Description

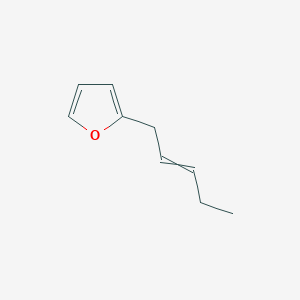

Structure

3D Structure

Properties

IUPAC Name |

2-pent-2-enylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-4-6-9-7-5-8-10-9/h3-5,7-8H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMWMXVDLIDHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341289 | |

| Record name | 2-(Pent-2-en-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82550-42-3 | |

| Record name | 2-(Pent-2-en-1-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2-(2-Pentenyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pentenyl)furan is a substituted furan derivative characterized by a five-membered aromatic ring containing one oxygen atom, to which a 2-pentenyl group is attached at the second position. The presence of a double bond in the pentenyl side chain gives rise to geometric isomerism, resulting in (E)- and (Z)-isomers, also referred to as trans- and cis-isomers, respectively. This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and analytical characterization of this compound, tailored for a scientific audience engaged in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various sources. The data presented below represents the general properties of the compound, with isomer-specific data noted where available.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Number | 82550-42-3 (isomer undefined) 70424-14-5 ((E)-isomer) 70424-13-4 ((Z)-isomer) | [1][4] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [3][4] |

| Boiling Point | 171.2 °C at 760 mmHg | [1] |

| 171.0 to 172.0 °C at 760 mmHg (estimated) | [3][4] | |

| Density | 0.919 g/cm³ | [1] |

| Flash Point | 48.1 °C (119.0 °F) (estimated) | [1][3][4] |

| Solubility | Soluble in alcohol. Water solubility: 65.09 mg/L at 25 °C (estimated) | [3][4] |

| Refractive Index | 1.479 | [1] |

| LogP (o/w) | 2.788 to 3.3 (XLogP3) | [1][2] |

Isomerism in this compound

The double bond in the pentenyl side chain allows for cis/trans (Z/E) isomerism, which can influence the molecule's physical properties and biological activity. A logical diagram illustrating this relationship is provided below.

References

- 1. Rosefuran - Wikipedia [en.wikipedia.org]

- 2. Furan synthesis [organic-chemistry.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-alkenylfurans via a Ag(i)-catalyzed tandem cyclization/cross-coupling reaction of enynones with iodonium ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Natural Occurrence of 2-(2-Pentenyl)furan in Food Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pentenyl)furan is a volatile organic compound that contributes to the aroma and flavor profiles of a wide variety of food products. As a member of the furan family, its presence in food is of significant interest to researchers and food scientists due to its potential impact on sensory qualities and its formation through various chemical pathways during food processing and storage. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its formation, quantitative levels in various food matrices, and the analytical methodologies used for its detection and quantification.

Formation Pathways of this compound

The primary formation route of this compound in food is through the autoxidation of polyunsaturated fatty acids, particularly linoleic acid.[1] This process involves a series of free radical-mediated reactions, leading to the formation of hydroperoxides which then degrade into various volatile compounds, including this compound. Thermal processing, such as roasting, baking, and frying, can significantly accelerate these oxidative reactions. Additionally, Maillard reactions between amino acids and reducing sugars, common during the heating of food, can also contribute to the formation of furan and its alkylated derivatives, including this compound.[2][3]

Quantitative Occurrence in Food Products

The concentration of this compound in food is highly variable and depends on the food matrix, processing conditions, and storage time. The following tables summarize the quantitative data reported in the scientific literature for various food categories.

Table 1: Concentration of this compound in Cereal Products

| Food Product | Concentration Range | Notes |

| Breakfast Cereals (Flakes) | 9.36 - 140 µg/kg | Significant variability observed. |

| Breakfast Cereals (Puffed Grains) | 18.6 - 195 µg/kg | Higher levels compared to flakes. |

| Extruded Cereals | Up to 122 µg/kg | Formation is influenced by extrusion parameters.[4] |

Table 2: Concentration of this compound in Beverages

| Food Product | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Fruit Juices | 0.23 ng/mL | 0.76 ng/mL |

| Coffee (Roasted Beans) | - | 200 µg/kg[5] |

Table 3: Concentration of this compound in Other Food Products

| Food Product | Concentration/Threshold | Notes |

| Baby Food (Ready-to-eat meals) | Detected | Predominantly found in vegetable and full-meal purees. |

| Vegetable Oils (Soybean Oil) | 1 - 10 ppm | Associated with "reversion flavor".[1] |

Experimental Protocols for Analysis

The standard method for the analysis of the volatile compound this compound in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

-

Solid Samples (e.g., Cereals, Coffee Beans): A representative portion of the sample (typically 1-5 g) is accurately weighed into a headspace vial (10-20 mL). For ground coffee, the sample is used directly. Cereals may be ground to a fine powder to ensure homogeneity.

-

Liquid Samples (e.g., Fruit Juice, Infant Formula): An aliquot of the liquid sample (typically 5-10 mL) is transferred to a headspace vial.

-

Addition of Salt: To enhance the release of volatile compounds from the matrix, a saturated sodium chloride (NaCl) solution is often added to the vial.

-

Internal Standard: A known amount of a suitable internal standard (e.g., deuterated 2-pentylfuran) is added to each sample for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is commonly used for the extraction of volatile furan derivatives.

-

Equilibration: The sealed vial is incubated at a specific temperature (e.g., 32°C for fruit juices) for a set time (e.g., 20 minutes) with agitation to allow the volatile compounds to partition into the headspace.[6]

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Gas Chromatography:

-

Column: A capillary column with a polar stationary phase (e.g., SPB-1) is typically used for the separation of furan and its derivatives.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is used to fragment the analyte molecules.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.

-

Conclusion

This compound is a naturally occurring volatile compound found in a range of food products, primarily formed through the oxidation of polyunsaturated fatty acids. Its concentration can vary significantly depending on the food matrix and processing conditions. The standard analytical technique for its quantification is HS-SPME-GC-MS, which provides the necessary sensitivity and selectivity for its detection at trace levels. Further research is warranted to expand the quantitative database for this compound in a wider variety of foods and to better understand the factors influencing its formation to potentially mitigate its presence where it contributes to undesirable flavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 2-(2-Pentenyl)furan in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pentenyl)furan is a volatile organic compound found in various plant species, contributing to their characteristic aroma profiles. While its presence is documented, the complete biosynthetic pathway in plants remains an area of active investigation. This technical guide synthesizes the current understanding, proposing a putative pathway rooted in the well-established lipoxygenase (LOX) pathway. This document provides a comprehensive overview of the hypothesized enzymatic steps, relevant quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual representations of the proposed mechanisms and workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is hypothesized to originate from the oxidative cleavage of polyunsaturated fatty acids (PUFAs) via the lipoxygenase (LOX) pathway. This pathway is a major source of a wide range of plant volatiles, often referred to as green leaf volatiles (GLVs).

The proposed pathway can be divided into three main stages:

-

Initiation by Lipoxygenase (LOX): The pathway is initiated by the dioxygenation of a C18 polyunsaturated fatty acid, likely linolenic acid, catalyzed by a lipoxygenase enzyme. This reaction forms a 9- or 13-hydroperoxy derivative.

-

Cleavage by Hydroperoxide Lyase (HPL): The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to yield a C9 aldehyde.

-

Putative Cyclization and Modification: This is the most speculative part of the pathway. The C9 aldehyde likely undergoes an intramolecular cyclization to form the furan ring, followed by a dehydration step. Further enzymatic modifications may be necessary to yield the final this compound structure. The specific enzymes catalyzing these latter steps have not yet been definitively identified in plants.

Visualizing the Proposed Pathway

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in plants is scarce in the current literature. However, data from studies on related C6 and C9 volatiles produced via the lipoxygenase pathway can provide a valuable reference point for expected yields and enzyme activities.

| Precursor/Product | Plant Species | Tissue | Concentration/Activity | Reference |

| Linolenic Acid | Arabidopsis thaliana | Leaves | ~150 µg/g FW | --INVALID-LINK-- |

| Lipoxygenase (LOX) Activity | Soybean (Glycine max) | Seeds | 150-200 µmol/min/mg protein | --INVALID-LINK-- |

| Hydroperoxide Lyase (HPL) Activity | Alfalfa (Medicago sativa) | Seedlings | ~5 µmol/min/mg protein | --INVALID-LINK-- |

| (Z)-3-Hexenal | Arabidopsis thaliana | Leaves (wounded) | ~100-500 ng/g FW/h | --INVALID-LINK-- |

| (E)-2-Hexenal | Tomato (Solanum lycopersicum) | Fruit | ~50-200 ng/g FW | --INVALID-LINK-- |

Note: The presented data should be considered as indicative, as actual concentrations and enzyme activities can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires a combination of techniques for volatile collection, identification, and enzymatic assays.

Headspace Volatile Collection

Objective: To collect volatile organic compounds emitted from plant tissues for subsequent analysis.

Methodology: Solid-Phase Microextraction (SPME)

-

Plant Material: Enclose a known weight of fresh plant tissue (e.g., leaves, flowers) in a sealed glass vial.

-

Fiber Exposure: Insert an SPME fiber (e.g., PDMS/DVB) into the headspace of the vial and expose it for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph for thermal desorption of the collected volatiles.

Identification and Quantification by GC-MS

Objective: To identify and quantify this compound and other volatiles.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Separation: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the volatile compounds based on their boiling points and polarity.

-

Identification: A mass spectrometer coupled to the GC will fragment the eluted compounds, generating a unique mass spectrum for each. Identify this compound by comparing its mass spectrum and retention time to an authentic standard.

-

Quantification: Quantify the amount of this compound by integrating the peak area of its characteristic ion and comparing it to a calibration curve generated with known concentrations of the standard.

Lipoxygenase (LOX) Enzyme Assay

Objective: To measure the activity of lipoxygenase in plant extracts.

Methodology: Spectrophotometric Assay

-

Enzyme Extraction: Homogenize plant tissue in an appropriate buffer and centrifuge to obtain a crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.8), the substrate (linolenic acid), and the enzyme extract.

-

Measurement: Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm using a spectrophotometer.

-

Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Hydroperoxide Lyase (HPL) Enzyme Assay

Objective: To measure the activity of hydroperoxide lyase.

Methodology: Coupled Spectrophotometric Assay

-

Enzyme and Substrate: Use a crude or partially purified plant extract as the source of HPL. The substrate, a hydroperoxide of a fatty acid (e.g., 13-hydroperoxylinolenic acid), is generated in situ using a purified lipoxygenase.

-

Coupling Enzyme: The aldehyde product of the HPL reaction is reduced by alcohol dehydrogenase (ADH), with the concomitant oxidation of NADH to NAD+.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Activity Calculation: Calculate HPL activity based on the rate of NADH consumption.

Future Directions

The definitive elucidation of the this compound biosynthetic pathway in plants requires further research. Key future directions include:

-

Identification of Cyclase and Modifying Enzymes: The use of transcriptomics and proteomics on plants known to produce high levels of this compound could help identify candidate genes for the putative cyclase and other modifying enzymes.

-

In Vitro and in Vivo Functional Characterization: Candidate enzymes need to be expressed heterologously and their activity confirmed in vitro using the proposed C9 aldehyde intermediate. Gene silencing or knockout studies in planta would provide in vivo evidence of their role.

-

Stable Isotope Labeling Studies: Feeding plants with labeled precursors (e.g., ¹³C-linolenic acid) and tracking the label incorporation into this compound using GC-MS will provide direct evidence for the proposed pathway.

Conclusion

While the complete biosynthetic pathway of this compound in plants is not yet fully elucidated, the available evidence strongly points to its origin from the lipoxygenase pathway. This technical guide provides a framework for understanding the proposed pathway and offers detailed experimental approaches for its further investigation. The elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable furan-containing compounds for the flavor, fragrance, and pharmaceutical industries.

Thermal Degradation of 2-(2-Pentenyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal degradation products of 2-(2-pentenyl)furan. Due to the absence of specific experimental data for this compound in peer-reviewed literature, this guide extrapolates findings from studies on structurally similar 2-alkylfurans, such as 2-methylfuran and 2-pentylfuran. The document outlines the probable decomposition pathways, potential degradation products, and generalized experimental protocols for their analysis. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of furan derivatives and their stability.

Introduction

Furan derivatives are significant compounds in various fields, including food chemistry, biomass conversion, and pharmaceutical sciences. Their thermal stability is a critical parameter influencing their application and safety. This compound, with its unsaturated alkyl side chain, presents a unique structure whose behavior under thermal stress is of considerable interest. This guide synthesizes the current understanding of the thermal degradation of analogous furan compounds to predict the behavior of this compound.

The thermal decomposition of furan and its derivatives is known to proceed through complex reaction mechanisms, including ring-opening isomerization and pathways involving carbene intermediates.[1] The nature of the substituent on the furan ring plays a crucial role in directing the degradation pathways. For instance, the presence of an alkyl group with a weak C-H bond, as in 2-methylfuran, tends to favor radical-driven reactions.[1]

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is expected to follow pathways observed for other 2-alkylfurans. The primary mechanisms likely involve:

-

Ring Opening and Isomerization: The furan ring can undergo electrocyclic ring-opening to form unsaturated carbonyl intermediates. These intermediates can then undergo further reactions, such as decarbonylation, to produce a variety of smaller unsaturated molecules.[1]

-

Side-Chain Homolysis: The pentenyl side chain, particularly the allylic C-C and C-H bonds, are susceptible to homolytic cleavage at elevated temperatures. This would lead to the formation of various radical species that can initiate and propagate complex reaction chains.

-

Carbene Intermediates: Similar to furan itself, this compound may decompose via the formation of carbene intermediates, leading to ring rearrangement and fragmentation.[1]

The following diagram illustrates a generalized proposed pathway for the initial steps of 2-alkylfuran degradation.

References

An In-depth Technical Guide to the Sensory Characteristics of cis-2-(2-Pentenyl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory characteristics of cis-2-(2-Pentenyl)furan, a volatile organic compound with significance in flavor chemistry. The document details its odor and taste profile, presents available quantitative sensory data, outlines the experimental methodologies used for its characterization, and discusses the potential biochemical pathways involved in its perception.

Introduction

cis-2-(2-Pentenyl)furan, also known as (Z)-2-(2-Pentenyl)furan, is a heterocyclic compound that has been identified as a contributor to the flavor profile of various food products, notably in relation to the reversion flavor of soybean oil. Its distinct sensory properties make it a molecule of interest for flavor and fragrance research, as well as for professionals in drug development who may encounter furan derivatives in their work. Understanding its sensory characteristics is crucial for food quality control, flavor formulation, and for assessing potential off-flavors.

Sensory Profile

The sensory characteristics of cis-2-(2-Pentenyl)furan have been primarily described in the context of its contribution to the flavor of edible oils. The compound is noted for its "beany," "grassy," and "buttery" aroma and taste. These descriptors are particularly relevant in the study of soybean oil, where "reversion flavor" refers to the development of undesirable off-flavors during storage.

In contrast, its stereoisomer, trans-2-(2-Pentenyl)furan, while sharing the beany, grassy, and buttery notes at a higher concentration, develops strong "painty" and "metallic" characteristics at increased levels, highlighting the stereo-specificity of odor perception.

Quantitative Sensory Data

The following table summarizes the available quantitative sensory data for cis-2-(2-Pentenyl)furan and its trans-isomer, primarily from research on their impact on soybean oil flavor[1].

| Compound | Matrix | Threshold Type | Concentration (ppm) | Sensory Descriptors |

| cis-2-(2-Pentenyl)furan | Oil | Flavor Threshold | ~ 0.25 | - |

| Oil | Flavor Profile | 0.50 | Beany, Grassy, Buttery | |

| trans-2-(2-Pentenyl)furan | Oil | Flavor Threshold | ~ 0.50 | - |

| Oil | Flavor Profile | 1.0 | Beany, Grassy, Buttery | |

| Oil | Flavor Profile | 4.0 | Strong Painty, Metallic |

Experimental Protocols

The characterization of the sensory properties of volatile compounds like cis-2-(2-Pentenyl)furan relies on a combination of analytical and sensory evaluation techniques.

a. Synthesis and Purification: The initial step in the sensory evaluation of a specific flavor compound is its synthesis and purification to ensure that the perceived sensory characteristics are not due to impurities. The synthesis of cis- and trans-2-(2-Pentenyl)furans has been described, with confirmation of their structures using infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy[1][[“]].

b. Sensory Evaluation: A standard methodology for the sensory evaluation of flavor compounds in an oil matrix involves the following steps:

-

Sample Preparation: The purified compound is dissolved in a neutral, deodorized oil at various concentrations.

-

Panel Selection and Training: A panel of trained sensory assessors is selected. These panelists are trained to identify and rate the intensity of specific aroma and taste attributes.

-

Evaluation Procedure: Panelists are presented with the oil samples in a controlled environment. They evaluate the odor by sniffing the headspace of the sample and the taste by taking a small amount of the oil into their mouths.

-

Data Collection: Panelists rate the intensity of various sensory descriptors (e.g., beany, grassy, buttery, painty, metallic) on a predefined scale. The flavor threshold is determined as the lowest concentration at which the compound can be reliably detected.

c. Instrumental Analysis (GC-O): Gas chromatography-olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.

-

Extraction: Volatile compounds are extracted from the sample matrix (e.g., soybean oil) using techniques like headspace solid-phase microextraction (HS-SPME).

-

Separation: The extracted volatiles are separated using a gas chromatograph.

-

Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer for identification) and an olfactory port, where a trained sensory analyst sniffs the eluting compounds and describes their odor.

The following diagram illustrates a general workflow for the sensory analysis of a volatile flavor compound.

Signaling Pathways

The perception of odorants like cis-2-(2-Pentenyl)furan begins with the interaction of the molecule with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific ORs that bind to cis-2-(2-Pentenyl)furan have not yet been identified, the general mechanism of olfactory signal transduction is well-established.

-

Binding: The odorant molecule binds to a specific OR.

-

G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Golf).

-

Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of cations (Na+ and Ca2+) into the neuron.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

The following diagram illustrates this generalized olfactory signaling pathway.

Conclusion

cis-2-(2-Pentenyl)furan is a significant flavor compound with a distinct sensory profile characterized by beany, grassy, and buttery notes, particularly at sub-ppm concentrations in an oil matrix. Its sensory characteristics are highly dependent on its stereochemistry. While the general methodologies for its sensory and instrumental analysis are established, further research is needed to identify the specific olfactory receptors responsible for its perception. This technical guide provides a foundational understanding of the sensory science of this compound for professionals in flavor chemistry, food science, and related fields.

References

A Technical Guide to the Sensory Characteristics of trans-2-(2-Pentenyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-(2-Pentenyl)furan is a volatile organic compound belonging to the furan family, a class of heterocyclic compounds known for their significant contributions to the aroma and flavor of a wide variety of foods and beverages. The sensory properties of furan derivatives are of considerable interest to the food, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the known and predicted sensory characteristics of trans-2-(2-pentenyl)furan, details methodologies for its sensory evaluation, and presents a framework for future research. Due to a notable lack of specific sensory data for trans-2-(2-pentenyl)furan in publicly available scientific literature, this guide synthesizes information from related furan compounds to project a likely sensory profile and outlines detailed experimental protocols to facilitate its definitive characterization.

Introduction

Furans and their derivatives are formed naturally during the thermal processing of food through the Maillard reaction and caramelization. They are key contributors to the desirable flavor profiles of baked goods, roasted coffee, and cooked meats. The specific sensory characteristics of a furan derivative are dictated by its chemical structure, including the nature and position of its substituents. This guide focuses on trans-2-(2-pentenyl)furan, a specific isomer whose sensory profile is not well-documented. Understanding its sensory attributes is crucial for its potential application as a flavor ingredient and for assessing its impact on the overall sensory experience of products in which it may be present.

Predicted Sensory Profile of trans-2-(2-Pentenyl)furan

Direct sensory data for trans-2-(2-pentenyl)furan is limited. However, by examining the sensory profiles of structurally similar compounds, a putative sensory profile can be proposed. It is critical to note that these are predictions and require experimental validation.

Table 1: Predicted Sensory Descriptors for trans-2-(2-Pentenyl)furan Based on Structurally Related Compounds

| Sensory Attribute | Predicted Descriptor | Rationale Based on Related Compounds |

| Odor | Fruity, Green, Earthy, Beany, Metallic, Painty | 2-Pentyl furan is described as having a fruity, green, and earthy odor.[1][2] The trans isomer of 2-pentyl furan is associated with beany and grassy notes at low concentrations, and painty and metallic notes at higher concentrations.[1] |

| Taste | Beany, Grassy, Buttery, Metallic | The trans isomer of 2-pentyl furan is reported to impart beany, grassy, and buttery flavors at a concentration of 1 ppm, and strong painty and metallic flavors at 4 ppm.[1] |

Quantitative Sensory Data (Hypothetical)

To illustrate how quantitative data for trans-2-(2-pentenyl)furan would be presented, the following tables are provided as templates for future experimental results.

Table 2: Hypothetical Odor and Taste Thresholds of trans-2-(2-Pentenyl)furan

| Threshold Type | Matrix | Concentration (ppm) | Methodology |

| Odor Detection Threshold | Deodorized Air | - | ASTM E679 |

| Taste Detection Threshold | Deionized Water | - | ASTM E679 |

| Taste Recognition Threshold | Deionized Water | - | ASTM E1432 |

Table 3: Hypothetical Sensory Panel Intensity Ratings for trans-2-(2-Pentenyl)furan (at 1 ppm in water)

| Sensory Descriptor | Mean Intensity Score (0-9 scale) | Standard Deviation |

| Fruity | - | - |

| Green | - | - |

| Beany | - | - |

| Buttery | - | - |

| Metallic | - | - |

Detailed Experimental Protocols for Sensory Evaluation

To definitively characterize the sensory properties of trans-2-(2-pentenyl)furan, a comprehensive sensory evaluation plan should be implemented. This plan should include determination of sensory thresholds, descriptive analysis by a trained panel, and consumer testing if applicable.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify and characterize the odor-active compounds in a sample.

Objective: To identify the specific odor character of trans-2-(2-pentenyl)furan.

Methodology:

-

Instrumentation: A gas chromatograph coupled with an olfactometry port and a mass spectrometer (MS) detector.

-

Sample Preparation: A pure standard of trans-2-(2-pentenyl)furan is diluted in a suitable solvent (e.g., diethyl ether) to an appropriate concentration.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) should be used for comprehensive analysis.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 40°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Olfactometry: The effluent from the GC column is split between the MS detector and the olfactometry port. Trained sensory panelists sniff the effluent at the olfactometry port and record the odor descriptors and their intensity over time.

-

Data Analysis: The retention indices and mass spectra are used to confirm the identity of the compound, and the olfactometry data provides its odor profile.

Sensory Panel Evaluation: Descriptive Analysis

A trained sensory panel can provide detailed quantitative descriptions of the sensory attributes of a compound.

Objective: To develop a comprehensive sensory profile of trans-2-(2-pentenyl)furan.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals should be selected based on their sensory acuity and trained on the recognition and intensity scaling of relevant aroma and flavor attributes.

-

Sample Preparation: Solutions of trans-2-(2-pentenyl)furan are prepared in deionized, deodorized water at various concentrations, including levels at and above the anticipated recognition threshold. Samples should be presented in opaque, covered cups to minimize visual bias.

-

Evaluation Procedure:

-

Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature.

-

A standardized lexicon of sensory terms is developed during training sessions.

-

Panelists rate the intensity of each attribute on a structured scale (e.g., a 9-point category scale).

-

Samples are presented in a randomized and balanced order.

-

-

Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and to generate a sensory profile.

Signaling Pathways

The perception of odorous molecules like trans-2-(2-pentenyl)furan is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.

General Olfactory Signaling Pathway:

-

Binding: An odorant molecule binds to a specific G-protein coupled olfactory receptor.

-

G-protein Activation: This binding activates the associated G-protein (Golf).

-

Adenylate Cyclase Activation: The activated Golf stimulates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (primarily Ca2+ and Na+) through the CNG channels leads to depolarization of the olfactory sensory neuron membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain.

The specific olfactory receptors that bind to trans-2-(2-pentenyl)furan have not yet been identified. Identifying these receptors would be a significant step in understanding the molecular basis of its unique sensory characteristics.

Conclusion and Future Directions

While the sensory characteristics of many furan derivatives are well-established, trans-2-(2-pentenyl)furan remains an understudied compound. Based on the sensory profiles of related molecules, it is predicted to possess a complex aroma profile with fruity, green, beany, and potentially metallic or painty notes, and a taste profile that may include beany, grassy, and buttery characteristics.

To move beyond prediction, a concerted research effort is required. The experimental protocols outlined in this guide for GC-O and descriptive sensory analysis provide a robust framework for the definitive sensory characterization of trans-2-(2-pentenyl)furan. Furthermore, identifying the specific olfactory receptors that interact with this molecule will provide valuable insights into the structure-activity relationships that govern the sensory perception of furan derivatives. Such knowledge will be invaluable for the targeted development of new flavor and fragrance ingredients and for a deeper understanding of the chemical senses.

References

Olfactory Perception Threshold of 2-(2-Pentenyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pentenyl)furan is a volatile organic compound belonging to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom. Furans and their derivatives are widespread in nature and are significant contributors to the aroma of a variety of foods and beverages. The sensory properties of these compounds, particularly their olfactory perception thresholds, are of great interest in the fields of food science, flavor chemistry, and toxicology. Understanding the concentration at which a substance like this compound can be detected by the human olfactory system is crucial for aroma characterization, quality control, and safety assessment.

This technical guide provides an in-depth overview of the olfactory perception threshold of this compound, including available quantitative data for structurally related compounds, detailed experimental protocols for threshold determination, and an exploration of the underlying molecular signaling pathways of olfaction.

Quantitative Data: Olfactory Perception Threshold

| Compound | Medium | Threshold Value | Unit | Reference(s) |

| 2-Pentylfuran | Air | 0.27 | mg/m³ | [1] |

| 2-Pentylfuran | Air | 0.019 | mg/m³ | [1] |

| 2-Pentylfuran | Water | 6 | ng/g | [2] |

Experimental Protocols for Odor Threshold Determination

The determination of olfactory perception thresholds is a complex process that relies on sensory analysis by human panelists. Several standardized methods are employed to ensure the reliability and reproducibility of the results. The most common techniques include dynamic olfactometry and the triangle odor bag method.

Dynamic Olfactometry

Dynamic olfactometry is a standardized method (e.g., EN 13725) for determining the odor concentration of a chemical substance. It involves presenting a controlled and diluted stream of the odorous gas to a panel of trained assessors.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or diethyl ether). A known volume of this solution is then vaporized in a stream of nitrogen or purified air to create a known concentration of the odorant in the gas phase.

-

Dilution Series: The olfactometer, a specialized instrument, is used to generate a series of precise dilutions of the odorous gas with odor-free air.

-

Presentation to Panelists: The diluted gas samples are presented to a panel of selected and trained human assessors through sniffing ports. A forced-choice method is typically used, where the panelist is presented with two streams of odor-free air and one stream containing the diluted odorant and must identify the odorous stream.

-

Ascending Concentration Series: The concentrations are presented to the panelists in an ascending order.

-

Threshold Determination: The individual threshold of each panelist is calculated as the geometric mean of the last concentration not detected and the first concentration that was correctly identified. The group's odor detection threshold is then calculated as the geometric mean of the individual thresholds.

Triangle Odor Bag Method

The triangle odor bag method is another widely used technique for determining odor detection thresholds.[3]

Methodology:

-

Sample Preparation: A specific amount of the liquid this compound is injected into a Tedlar® bag of a known volume filled with a precise amount of odor-free air or nitrogen to achieve a target concentration.

-

Dilution Series: A series of dilutions is prepared by transferring a known volume of the odorous air from the initial bag to other bags containing a known volume of odor-free air.

-

Sensory Evaluation: A panel of trained assessors is presented with three bags, two of which contain odor-free air and one containing the diluted odorant. The panelists are asked to identify the bag with the different odor.

-

Threshold Calculation: The detection threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the odorous bag.

Mandatory Visualizations

Experimental Workflow for Odor Threshold Determination

Caption: Workflow for determining the olfactory perception threshold.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific olfactory receptors located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a cascade of intracellular events that ultimately leads to the generation of an electrical signal that is transmitted to the brain.

Caption: The olfactory signal transduction cascade.

Detailed Steps of the Olfactory Signaling Pathway:

-

Odorant Binding: The process begins when an odorant molecule, such as this compound, binds to a specific olfactory receptor, which is a G-protein coupled receptor (GPCR), on the cilia of an olfactory sensory neuron.[1]

-

G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of a specialized G-protein, Gαolf.[1][4]

-

Adenylate Cyclase Activation: The activated Gαolf subunit then stimulates the enzyme adenylate cyclase.[5][6]

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a second messenger molecule.[1][2]

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[7]

-

Cation Influx and Depolarization: The opening of these channels allows for the influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. This influx of positive ions depolarizes the cell membrane.[7]

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential.

-

Signal Transmission to the Brain: This electrical signal is then transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the information is further processed, leading to the perception of smell.

References

- 1. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Adenylate cyclase mediates olfactory transduction for a wide variety of odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Odorant-sensitive adenylate cyclase may mediate olfactory reception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenylate cyclase mediates olfactory transduction for a wide variety of odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

The Biological Activity of 2-(2-Pentenyl)furan and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a ubiquitous heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. The inherent aromaticity and the presence of a heteroatom bestow upon the furan ring unique electronic and structural properties, making it a privileged structure in medicinal chemistry. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. This technical guide focuses on the biological activity of a specific, naturally occurring furan derivative, 2-(2-Pentenyl)furan, and its broader chemical class. While specific research on this compound is limited, this document will synthesize the available information on related furan derivatives to provide a comprehensive overview of their potential therapeutic applications, experimental evaluation, and mechanisms of action.

Chemical Profile of this compound

This compound is a volatile organic compound that has been identified as a component of some plant essential oils. For instance, it has been detected in the essential oil of Celtis planchoniana, although the oil itself did not exhibit significant antimicrobial activity in the tested assays[1]. The molecule exists as (E) and (Z) isomers, with the trans isomer being more common.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| IUPAC Name | 2-[(2Z)-pent-2-en-1-yl]furan (cis) / 2-[(2E)-pent-2-en-1-yl]furan (trans) | [2][3] |

| Boiling Point | 171-172 °C at 760 mmHg (est.) | [3] |

| LogP | 3.3 (est.) | [2] |

Biological Activities of Furan Derivatives

The furan nucleus is a versatile scaffold for the development of bioactive compounds. The biological activity of furan derivatives can be significantly influenced by the nature and position of substituents on the furan ring.

Antimicrobial Activity

Numerous furan derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the ability of the furan ring and its substituents to interact with microbial enzymes and cellular structures.

Table 2: Antimicrobial Activity of Representative Furan Derivatives

| Compound | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |

| Furan-2-yl derivatives | Escherichia coli, Staphylococcus aureus | MIC: 64 µg/mL for some derivatives | |

| Furanocoumarins | Gram-positive bacteria | Potent inhibitors | [4] |

| Benzofuran derivatives | Salmonella typhimurium, Staphylococcus aureus | MIC: 12.5 µg/mL | |

| Psoralen derivatives | Botrytis cinerea, Rhizoctonia solani | Inhibition of 67.9% and 62.4% respectively | [5] |

Anti-inflammatory Activity

Furan derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. A common mechanism involves the suppression of nitric oxide (NO) production and the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[6][7][8]

Table 3: Anti-inflammatory Activity of Representative Furan Derivatives

| Compound | Assay | Activity (IC₅₀) | Reference |

| Benzofuran hybrid 5d | NO inhibition in RAW 264.7 cells | 52.23 ± 0.97 µM | [8] |

| Benzofuran derivatives | NO inhibition in RAW 264.7 cells | 12.8 - 53.7 µM | [9] |

| Maillard reaction product (furan-containing) | NO inhibition in Caco-2 cells | Dose-dependent inhibition | [10][11] |

Cytotoxic Activity

The cytotoxic potential of furan derivatives against various cancer cell lines has been an area of active investigation. The mechanisms of cytotoxicity are diverse and can involve the induction of apoptosis, cell cycle arrest, and interference with cellular metabolism.

Table 4: Cytotoxic Activity of Representative Furan Derivatives

| Compound | Cell Line(s) | Activity (IC₅₀) | Reference |

| Curvularia sp. derived furan compounds | A549, SW480, K562 | 11.73 - 17.59 µM | [9] |

| Tannin-less extract of A. parasitica (containing furanoids) | NSCLC-A549 | 306.51 µg/ml | [12] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activities of this compound and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][13]

-

Cell Culture: RAW 264.7 cells are cultured in a 96-well plate until they reach a suitable confluence.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plate is incubated for 24 hours.

-

NO Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (LPS-stimulated) control wells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][14][15]

-

Cell Seeding: The target cancer cell line is seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of furan derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Many furan derivatives exert their anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.

Caption: Generalized anti-inflammatory signaling pathway modulated by furan derivatives.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in the clear and concise communication of methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-2-(2-pentenyl) furan, 70424-14-5 [thegoodscentscompany.com]

- 4. Antimicrobial Properties of Natural Furanocoumarins [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]

Spectroscopic Profile of 2-(2-Pentenyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-(2-Pentenyl)furan, a furan derivative with potential applications in chemical synthesis and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of furan compounds.

Mass Spectrometry (MS) Data

Mass spectrometry data is available for both the cis and trans isomers of this compound. The primary fragmentation patterns provide insights into the molecular structure and stability of the compound.

trans-2-(2-Pentenyl)furan

Table 1: Mass Spectrometry Data for trans-2-(2-Pentenyl)furan [1][2][3]

| Parameter | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.1910 g/mol |

| CAS Registry Number | 70424-14-5 |

| Major Mass Peaks (m/z) | Relative Intensity |

| 136 | 15.8 |

| 107 | 100.0 |

| 91 | 28.2 |

| 79 | 50.6 |

| 77 | 36.5 |

| 53 | 25.9 |

| 41 | 35.3 |

| 39 | 28.2 |

cis-2-(2-Pentenyl)furan

Table 2: Mass Spectrometry Data for cis-2-(2-Pentenyl)furan [4][5]

| Parameter | Value |

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| CAS Registry Number | 70424-13-4 |

| Major Mass Peaks (m/z) | Relative Intensity |

| 136 | 18.2 |

| 107 | 100.0 |

| 91 | 25.0 |

| 79 | 47.7 |

| 77 | 34.1 |

| 53 | 22.7 |

| 41 | 31.8 |

| 39 | 25.0 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Predicted ¹H NMR Spectra

The proton NMR spectrum of this compound is expected to show characteristic signals for the furan ring protons and the protons of the pentenyl side chain. The protons on the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm). The olefinic protons of the pentenyl group would be expected in the region of δ 5.4-5.8 ppm, with coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The allylic and alkyl protons would appear further upfield.

Predicted ¹³C NMR Spectra

The carbon NMR spectrum will show signals for the four distinct carbon atoms of the furan ring and the five carbons of the pentenyl chain. The furan ring carbons typically resonate in the range of δ 105-155 ppm. The olefinic carbons of the pentenyl group are expected around δ 120-135 ppm, while the aliphatic carbons will be found at higher field strengths.

Expected Infrared (IR) Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the furan ring and the carbon-carbon double bond. Key expected absorptions include:

-

C-H stretching (furan ring): ~3120-3160 cm⁻¹

-

C=C stretching (furan ring): ~1500-1600 cm⁻¹ and ~1380-1480 cm⁻¹

-

C-O-C stretching (furan ring): ~1010-1080 cm⁻¹

-

C=C stretching (alkene): ~1650-1680 cm⁻¹

-

=C-H out-of-plane bending (alkene): This will depend on the stereochemistry. For a trans isomer, a strong band is expected around 960-975 cm⁻¹, while a cis isomer would show a band around 675-730 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for furan derivatives, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Formation of 2-(2-Pentenyl)furan from Linolenic Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical formation of 2-(2-pentenyl)furan, a volatile heterocyclic compound, from the oxidation of linolenic acid. While often associated with the broader topic of linoleic acid oxidation, current evidence strongly indicates that linolenic acid is the primary precursor for this specific furan derivative. This document details the proposed reaction mechanisms, including the pivotal role of hydroperoxide intermediates under both photosensitized and thermal oxidation conditions. It summarizes key quantitative data, outlines experimental protocols for analysis, and presents visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in lipid chemistry, food science, and drug development.

Introduction

The oxidation of polyunsaturated fatty acids (PUFAs) is a complex process that generates a wide array of volatile and non-volatile compounds. These products can significantly impact the flavor, aroma, and nutritional quality of foods, and are also implicated in various physiological and pathological processes. Among these products, furan derivatives are of particular interest due to their sensory properties and potential biological activities. This guide focuses specifically on the formation of this compound, a compound often found in oils and fatty foods that have undergone oxidation. While the closely related 2-pentylfuran is a known product of linoleic acid oxidation, isomers of 2-pentenylfuran are primarily derived from the oxidation of α-linolenic acid[1]. Understanding the mechanisms of its formation is crucial for controlling its presence in food products and for evaluating its potential roles in biological systems.

Chemical Mechanisms of Formation

The formation of this compound from linolenic acid is a multi-step process initiated by the oxidation of the fatty acid chain, leading to the formation of hydroperoxide intermediates. These unstable intermediates then undergo further degradation and cyclization to form the furan ring. Two primary pathways are considered: singlet oxygen oxidation and autoxidation (free radical-mediated).

Singlet Oxygen Oxidation

Singlet oxygen (¹O₂), a highly reactive form of oxygen, can be generated in the presence of photosensitizers (like chlorophyll) and light. It reacts with the double bonds of linolenic acid to form various hydroperoxide isomers. The proposed mechanism for the formation of this compound isomers from linolenic acid involves the formation of specific hydroperoxides which then cyclize[1].

A plausible pathway for the formation of this compound is proposed to proceed through the 12-hydroperoxy-9(Z),13(E),15(Z)-octadecatrienoic acid (12-HPOTE) or other relevant hydroperoxide isomers of linolenic acid. The subsequent steps would involve intramolecular cyclization and dehydration.

Autoxidation and Thermal Degradation

Autoxidation is a free-radical chain reaction that is initiated by factors such as heat, light, and metal ions. In this process, linolenic acid forms hydroperoxides, primarily at positions 9, 12, 13, and 16. The thermal degradation of these hydroperoxides leads to a complex mixture of secondary oxidation products, including aldehydes, ketones, and other volatile compounds[2][3].

While a direct, detailed mechanism for this compound formation via autoxidation is less clearly defined in the literature than the singlet oxygen pathway, it is hypothesized to proceed through the decomposition of specific linolenic acid hydroperoxides to form reactive aldehyde intermediates. For instance, the degradation of the 12-hydroperoxide could lead to the formation of intermediates that subsequently cyclize.

Quantitative Data

Quantitative data on the formation of this compound from linolenic acid oxidation is limited and often presented in the context of broader lipid oxidation studies. The following tables summarize the available information on the relative abundance or concentration of this compound and related compounds under different experimental conditions.

Table 1: Formation of 2-Pentenylfuran Isomers under Photosensitized Oxidation

| Precursor | Condition | Photosensitizer | Product | Relative Abundance/Concentration | Reference |

| Soybean Oil (rich in linolenic acid) | Light Exposure | Chlorophyll (5 ppm) | Isomers of 2-pentenylfuran | Increased with light exposure time | [1] |

| Soybean Oil (rich in linolenic acid) | Dark | Chlorophyll (5 ppm) | Not formed | - | [1] |

| Chlorophyll-free Soybean Oil | Light Exposure | None | Not formed | - | [1] |

Table 2: Thermal Degradation Products of Linolenic Acid Hydroperoxides

| Precursor | Condition | Major Volatile Products | Notes | Reference |

| Methyl Linolenate Hydroperoxides | Thermal (150°C) | Methyl octanoate (60.1%), 2,4-heptadienal (0.5%) | Significant differences compared to catalytic decomposition. | [2] |

| Methyl Linolenate Hydroperoxides | Catalytic (FeCl₃/Ascorbic Acid) | 2,4-heptadienal (60.8%), Methyl octanoate (13.2%) | - | [2] |

| Trimethylsilyl peroxides of linolenic acid | GC-MS thermal rearrangement | Decadienals, 13-oxo-9,11-tridecadienoic acid derivatives, epoxyalcohols, hemiacetals, ketodienes | Provides a model for hydroperoxide degradation. | [3] |

Experimental Protocols

This section provides a representative experimental protocol for the analysis of this compound from oxidized linolenic acid using Gas Chromatography-Mass Spectrometry (GC-MS), based on common methodologies described in the literature[4][5][6][7].

Sample Preparation: Oxidation of Linolenic Acid

-

Materials : α-Linolenic acid (high purity), photosensitizer (e.g., chlorophyll or methylene blue), solvent (e.g., hexane or ethanol), amber glass vials.

-

Procedure :

-

Prepare a solution of α-linolenic acid in the chosen solvent in an amber glass vial.

-

If inducing photosensitized oxidation, add a photosensitizer to the solution.

-

For thermal oxidation, place the vial in a controlled temperature environment (e.g., oven or heating block) for a specified duration.

-

For photosensitized oxidation, expose the vial to a light source (e.g., fluorescent lamp) for a specified time, with controlled temperature.

-

At the end of the incubation period, the reaction can be stopped by adding an antioxidant solution (e.g., BHT in hexane) and storing the sample at low temperature (-20°C or below) until analysis.

-

Volatile Compound Extraction: Solid-Phase Microextraction (SPME)

-

Materials : SPME fiber (e.g., DVB/CAR/PDMS), headspace vials with septa.

-

Procedure :

-

Transfer an aliquot of the oxidized linolenic acid sample into a headspace vial and seal it.

-

Incubate the vial at a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the volatile analytes.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

GC-MS Analysis

-

Instrumentation : Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC Conditions (Representative) :

-

Injector : Splitless mode, 250°C.

-

Column : HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program : Initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

-

-

MS Conditions (Representative) :

-

Ionization Mode : Electron Impact (EI), 70 eV.

-

Ion Source Temperature : 230°C.

-

Mass Range : m/z 35-400.

-

-

Compound Identification : Identification of this compound is achieved by comparing the obtained mass spectrum and retention time with those of an authentic standard and/or a mass spectral library (e.g., NIST).

Biological Significance

The biological significance of this compound is not as extensively studied as its role in food flavor and aroma. Furan derivatives, in general, have been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties[8]. However, specific data on the biological effects of this compound are scarce. Its presence in oxidized foods raises questions about its potential impact on human health upon consumption, which warrants further investigation. It is known to be a volatile organic compound and has been identified as a metabolite in some microorganisms[9].

Conclusion

The formation of this compound is a significant consequence of linolenic acid oxidation, particularly through photosensitized pathways. The process is mechanistically complex, involving the generation of specific hydroperoxide intermediates that undergo subsequent cyclization and degradation reactions. This technical guide provides a consolidated overview of the current understanding of these mechanisms, supported by available quantitative data and a representative analytical protocol. The provided diagrams offer a clear visual representation of the chemical pathways and experimental procedures. Further research is needed to fully elucidate the detailed reaction steps under various conditions, to obtain more comprehensive quantitative data, and to explore the potential biological significance of this furan derivative. This knowledge will be invaluable for professionals in food science aiming to control flavor profiles and for researchers in the life sciences investigating the roles of lipid oxidation products in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal conversions of trimethylsilyl peroxides of linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 9. 2-Pentylfuran | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 2-(2-Pentenyl)furan in the Reversion Flavor of Soybean Oil: A Technical Guide

An in-depth examination of the chemical basis, analytical methodologies, and formation pathways of a key off-flavor compound in soybean oil.

Introduction

Soybean oil, a globally significant edible oil, is susceptible to a flavor degradation phenomenon known as "reversion." This process, distinct from typical oxidative rancidity, results in undesirable "beany," "grassy," and "painty" off-flavors, significantly impacting consumer acceptance. A key contributor to this flavor reversion is the volatile compound 2-(2-pentenyl)furan. This technical guide provides a comprehensive overview of the role of this compound in the flavor reversion of soybean oil, intended for researchers, scientists, and professionals in the food and drug development industries. The guide details the quantitative impact of this compound, outlines experimental protocols for its analysis, and illustrates its formation pathway.

Quantitative Impact of this compound on Flavor

The sensory impact of this compound is significant, even at low concentrations. It exists as two geometric isomers, cis and trans, each contributing differently to the off-flavor profile of reverted soybean oil. The flavor threshold, the lowest concentration at which a substance can be detected by taste, highlights the potency of these compounds.

| Compound | Isomer | Flavor Threshold in Oil (ppm) | Flavor Description at Higher Concentrations |

| This compound | cis | ~0.25[1] | Beany, grassy, buttery (at 0.50 ppm)[1] |

| This compound | trans | ~0.50[1] | Beany, grassy, buttery (at 1 ppm); Strong painty, metallic (at 4 ppm)[1] |

The concentration of this compound in soybean oil is influenced by storage conditions. Increased exposure to oxygen, light, and elevated temperatures accelerates its formation, leading to a more pronounced reversion flavor over time. While specific concentrations can vary depending on the oil's initial quality and storage parameters, studies have shown a significant increase in 2-pentenylfuran levels during accelerated storage, correlating with the development of off-flavors.

Formation Pathway of this compound

The primary precursor to this compound in soybean oil is α-linolenic acid, a polyunsaturated fatty acid present in significant amounts. The formation is a result of autoxidation, a free-radical chain reaction. The following diagram illustrates the key steps in the proposed formation pathway of this compound from α-linolenic acid.

Figure 1. Proposed formation pathway of this compound from α-linolenic acid autoxidation.

The process is initiated by the abstraction of a hydrogen atom from the α-linolenic acid molecule, forming a lipid radical. This radical rapidly reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another lipid molecule to form a hydroperoxide, propagating the chain reaction. These hydroperoxides, such as 9- and 13-hydroperoxy-octadecatrienoic acid (HPOTE), are unstable and can decompose, particularly when exposed to heat or metal ions, to form alkoxy radicals. Intramolecular cyclization of these alkoxy radicals, followed by dehydration and rearrangement, leads to the formation of the stable furan ring structure of this compound.

Experimental Protocols

The analysis of this compound in soybean oil is typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and suitable for the detection of volatile and semi-volatile compounds in a complex matrix like edible oil.

Protocol: Quantification of this compound in Soybean Oil by HS-SPME-GC-MS

1. Materials and Reagents:

- Soybean oil sample

- This compound standard (for identification and calibration)

- Internal standard (e.g., d6-2-pentylfuran or a suitable stable isotope-labeled analog)

- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

- Heater-stirrer or water bath with magnetic stirring capabilities

2. Sample Preparation:

- Accurately weigh 5.0 ± 0.1 g of the soybean oil sample into a 20 mL headspace vial.

- Spike the sample with a known amount of the internal standard solution.

- Immediately seal the vial with the screw cap.

3. HS-SPME Procedure:

- Place the vial in the heater-stirrer or water bath and equilibrate the sample at 60°C for 15 minutes with constant agitation.

- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Parameters:

- Injector: Splitless mode, 250°C.

- Desorption Time: 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 3 minutes.

- Ramp to 150°C at 5°C/min.

- Ramp to 250°C at 10°C/min, hold for 5 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 35-350.

- Acquisition Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

5. Quantification:

- Identify this compound based on its retention time and mass spectrum by comparison with the pure standard.